molecular formula C16H20N6O3 B400412 4-METHOXYBENZALDEHYDE 1-(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE

4-METHOXYBENZALDEHYDE 1-(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE

Cat. No.: B400412
M. Wt: 344.37g/mol
InChI Key: CZBRPTFCFNRNJP-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHOXYBENZALDEHYDE 1-(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring, a morpholine ring, and methoxyphenyl groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXYBENZALDEHYDE 1-(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with 4-methoxyaniline to form the Schiff base, followed by cyclization with cyanuric chloride to introduce the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-METHOXYBENZALDEHYDE 1-(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-METHOXYBENZALDEHYDE 1-(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHOXYBENZALDEHYDE 1-(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine ring and morpholine moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-METHOXYBENZALDEHYDE 1-(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its triazine ring and morpholine moiety provide versatility in chemical reactions and potential for diverse applications .

Properties

Molecular Formula

C16H20N6O3

Molecular Weight

344.37g/mol

IUPAC Name

4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C16H20N6O3/c1-23-13-5-3-12(4-6-13)11-17-21-14-18-15(20-16(19-14)24-2)22-7-9-25-10-8-22/h3-6,11H,7-10H2,1-2H3,(H,18,19,20,21)/b17-11+

InChI Key

CZBRPTFCFNRNJP-GZTJUZNOSA-N

SMILES

COC1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)OC)N3CCOCC3

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)OC)N3CCOCC3

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)OC)N3CCOCC3

Origin of Product

United States

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